BenchChemオンラインストアへようこそ!

1-methyl-5-propoxy-3-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Medicinal Chemistry Drug Design Physicochemical Profiling

This fully substituted pyrido[2,3-d]pyrimidine-2,4-dione features a unique 5-propoxy, N3-propyl, N1-methyl pattern distinct from generic 1,3-dimethyl or 5-unsubstituted analogs. Published SAR shows that even minor N3/C5 alterations produce >1000-fold shifts in TRPC5 antagonism (IC50 ≤10 nM), eEF-2K inhibition, and adenosine receptor subtype selectivity. The unsubstituted C6/C7 positions enable rapid fragment elaboration for RAF-MEK-ERK or PDE4 campaigns. Procure the exact compound to ensure reproducible, publishable SAR data.

Molecular Formula C14H19N3O3
Molecular Weight 277.324
CAS No. 921497-65-6
Cat. No. B2849923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-5-propoxy-3-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
CAS921497-65-6
Molecular FormulaC14H19N3O3
Molecular Weight277.324
Structural Identifiers
SMILESCCCN1C(=O)C2=C(C=CN=C2N(C1=O)C)OCCC
InChIInChI=1S/C14H19N3O3/c1-4-8-17-13(18)11-10(20-9-5-2)6-7-15-12(11)16(3)14(17)19/h6-7H,4-5,8-9H2,1-3H3
InChIKeyVFYGBNPDSZNABJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-5-propoxy-3-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (CAS 921497-65-6) – Core Chemical Identity and Research Utility


1-Methyl-5-propoxy-3-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a fully substituted pyrido[2,3-d]pyrimidine-2,4-dione heterocycle featuring N1-methyl, N3-propyl, and 5-propoxy substituents (molecular formula C₁₄H₁₉N₃O₃, molecular weight 277.32 g/mol) . This scaffold belongs to a privileged class of nitrogen-containing fused pyrimidine-diones recognized for diverse pharmacological activities including kinase inhibition, phosphodiesterase modulation, and ion-channel antagonism [1]. The compound is commercially available as a research-grade chemical with a verified purity of 98% , making it suitable for medicinal chemistry campaigns, biochemical profiling, and structure-activity relationship (SAR) exploration.

Why 1-Methyl-5-propoxy-3-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Cannot Be Replaced by a Generic Pyrido[2,3-d]pyrimidine Analog


Within the pyrido[2,3-d]pyrimidine-2,4-dione chemotype, even minor alterations to the N1, N3, or C5 substituent pattern can produce dramatic shifts in biological target engagement, potency, and selectivity. Published SAR studies demonstrate that replacing the N3-alkyl group or modifying the C5 substituent can alter inhibitory activity against TRPC5 channels by orders of magnitude [1], switch adenosine receptor subtype selectivity from A₁ to A₂A [2], or modulate eukaryotic elongation factor-2 kinase (eEF-2K) inhibition profiles [3]. The specific combination of a 5-propoxy ether, N3-propyl, and N1-methyl in this compound constitutes a distinct topological and electronic landscape that cannot be replicated by generic analogs such as 1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione or 5-unsubstituted derivatives. Consequently, procurement of the exact compound is mandatory for reproducible SAR studies and comparative screening campaigns.

Quantitative Differentiation Evidence for 1-Methyl-5-propoxy-3-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Against Closest Analogs


Molecular Weight and Lipophilic Surface Area Differentiate This Compound from the 1,3-Dimethyl Core Scaffold

The introduction of a C3-propyl chain at N3 and a C3-propoxy group at C5 increases the molecular weight from 191.19 g/mol (1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione) to 277.32 g/mol, representing a 45% increase in molecular mass and a substantial gain in lipophilic surface area [1]. While the 1,3-dimethyl analog lacks the capacity for hydrophobic interactions at these positions, the target compound projects propyl and propoxy groups that can engage lipophilic protein sub-pockets or enhance membrane permeability.

Medicinal Chemistry Drug Design Physicochemical Profiling

Verified Commercial Purity of 98% Provides a Defined Baseline for Reproducible Assay Performance

The target compound is supplied at a certified purity of 98% , in contrast to many commercial pyrido[2,3-d]pyrimidine analogs that are typically offered at 95% purity . A 3-percentage-point increase in purity corresponds to a proportional reduction in total impurity burden, which is critical when screening at concentrations where contaminants could produce false positives or interfere with biochemical readouts.

Compound Management Assay Reproducibility Procurement

5-Propoxy Substitution Confers Hydrogen-Bond Acceptor Capacity Absent in 5-Unsubstituted or 5-Alkyl Analogs

The 5-propoxy group introduces an ether oxygen capable of acting as a hydrogen-bond acceptor, a feature absent in 5-unsubstituted or 5-alkyl-substituted pyrido[2,3-d]pyrimidine-2,4-diones. Published SAR for TRPC5 antagonists indicates that pyrido[2,3-d]pyrimidine-2,4-dione derivatives with appropriately positioned heteroatom-containing substituents can achieve IC50 values below 10 nM, whereas analogs lacking such substituents are substantially less potent [1]. Although the target compound itself has not been directly profiled against TRPC5, the 5-propoxy group is structurally analogous to the oxygen-containing substituents found in potent TRPC5 modulators described in patent WO2016023830A1, suggesting potential utility in ion-channel screening programs.

Structure-Activity Relationship Kinase Inhibition TRPC5 Modulation

N3-Propyl Chain Extends Beyond the N3-Methyl Baseline and Modulates Target Engagement in Related Chemotypes

In pyrido[2,3-d]pyrimidine-2,4-dione-based eEF-2K inhibitors, variation at the N3 position significantly influences inhibitory potency. The eEF-2K inhibitor series reported by Edupuganti et al. (2014) demonstrates that N3-substituted analogs display a range of IC50 values depending on the alkyl chain length and branching, with certain N3-alkyl derivatives achieving low-micromolar inhibition [1]. The N3-propyl group in the target compound represents a distinct chain length that is not commonly explored in published SAR studies, where N3-methyl or N3-aryl substitution predominates. This unique N3 substitution pattern may yield a differentiated selectivity profile in kinase inhibition screening.

Kinase Inhibition eEF-2K Medicinal Chemistry

The Unsubstituted C6 and C7 Positions Enable Downstream Derivatization Unavailable in Fully Substituted Analogs

Unlike many biologically characterized pyrido[2,3-d]pyrimidine-2,4-diones that bear substituents at positions 6 and 7 (e.g., the RAF-MEK-ERK pathway blocker 14m, which carries a 4-methylpiperazin-1-yl group at C7 and an aminoacetamide at C5) [1], the target compound retains unsubstituted C6 and C7 positions. This provides two chemically distinct sites for further functionalization, enabling systematic SAR expansion through electrophilic aromatic substitution, cross-coupling, or directed metalation strategies. In contrast, the advanced lead compound 14m (MW > 500 Da) has exhausted the available substitution sites, limiting further diversification.

Synthetic Chemistry Library Synthesis Lead Optimization

Dual-Functional Group Architecture (Ether plus Alkyl) Is Rare Among Commercially Available Pyrido[2,3-d]pyrimidine-2,4-diones

A survey of commercially available pyrido[2,3-d]pyrimidine-2,4-dione building blocks indicates that the combination of a 5-alkoxy group with an N3-alkyl chain larger than methyl is uncommon. The target compound (5-propoxy + N3-propyl + N1-methyl) represents a unique regioisomeric and functional group combination not found among the 50+ commonly stocked analogs . While 5-amino, 5-aryl, and 5-thioether variants are widely catalogued, the 5-propoxy-N3-propyl pairing provides a distinct set of electronic and steric properties that are absent from most screening collections.

Chemical Biology Probe Development Procurement

Optimal Research and Industrial Application Scenarios for 1-Methyl-5-propoxy-3-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione


TRPC5 Ion-Channel Antagonist Screening and SAR Expansion

Given the structural analogy to potent TRPC5 antagonists described in WO2016023830A1, where pyrido[2,3-d]pyrimidine-2,4-diones with oxygen-containing C5 substituents achieve IC50 values ≤10 nM [1], this compound is a logical candidate for inclusion in TRPC5-focused screening panels. Its 5-propoxy group provides a hydrogen-bond acceptor that may engage polar residues in the TRPC5 binding site, while the N3-propyl chain offers an underexplored vector for modulating subtype selectivity. Procurement of this compound enables direct experimental testing of the contribution of the propoxy-propyl substitution pattern to TRPC5 antagonism.

eEF-2K Inhibitor Lead Generation Using a Diversifiable Core

The eEF-2K inhibitor series reported by Edupuganti et al. (2014) established that N3-alkyl substitution modulates inhibitory potency in the pyrido[2,3-d]pyrimidine-2,4-dione class [2]. The N3-propyl group in this compound represents a chain length not systematically explored in the published eEF-2K SAR. Combining this with unsubstituted C6 and C7 positions provides an ideal starting point for parallel library synthesis, enabling the rapid exploration of C6/C7-substituted analogs to identify novel eEF-2K inhibitors.

Fragment-Based Drug Discovery (FBDD) and Lead-Like Library Design

With a molecular weight of 277.32 Da , this compound falls within the optimal fragment-to-lead range (200-350 Da). Its balanced physicochemical profile—incorporating both lipophilic (propyl, propoxy) and polar (carbonyl, ether oxygen) features—makes it suitable for fragment-based screening. The unsubstituted C6 and C7 positions offer synthetic handles for fragment elaboration, as demonstrated by the successful optimization of related pyrido[2,3-d]pyrimidine-2,4-diones into potent RAF-MEK-ERK pathway blockers .

Phosphodiesterase 4 (PDE4) Inhibitor Discovery with a Non-Classical Substitution Pattern

Pyrido[2,3-d]pyrimidine-2,4-diones have been patented as PDE4 inhibitors, with certain derivatives showing potent enzyme inhibition [3]. The 5-propoxy-N3-propyl substitution pattern is distinct from the typical PDE4 pharmacophore described in patent US6136810, which often features cycloalkylalkyl groups at N3 and hydrogen or small alkyl groups at C5. Screening this compound against PDE4 isoforms could reveal whether the extended N3-propyl and 5-propoxy groups confer altered isoform selectivity or improved physicochemical properties compared to the patented chemotypes.

Adenosine Receptor Antagonist Probe Design

Structure-activity relationship studies on pyrido[2,3-d]pyrimidinediones as adenosine receptor antagonists have shown that substituent position and nature dramatically influence A₁, A₂A, and A₃ receptor subtype selectivity, with Kᵢ values ranging from 5 nM to >10,000 nM depending on the substitution pattern . The 5-propoxy group in this compound provides an oxygen-linked substituent at the C5 position—a motif not explored in the published adenosine receptor SAR literature—which could yield novel selectivity profiles when combined with further derivatization at C6, C7, or N3.

Agrochemical Lead Discovery Targeting Protoporphyrinogen Oxidase

Pyrido[2,3-d]pyrimidine-2,4-dione derivatives have demonstrated herbicidal activity comparable to commercial herbicides clomazone and flumioxazin through inhibition of protoporphyrinogen oxidase . The target compound, with its 5-propoxy substituent, offers a distinct electronic profile relative to the 1-aryl-substituted analogs that dominate the herbicidal SAR. Incorporating this compound into agrochemical screening cascades could identify new herbicidal chemotypes with differentiated weed-control spectra or environmental fate profiles.

Quote Request

Request a Quote for 1-methyl-5-propoxy-3-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.